Product packaging for Trimethyloxonium hexafluorophosphate(Cat. No.:CAS No. 12116-05-1)

Trimethyloxonium hexafluorophosphate

Cat. No.: B084778
CAS No.: 12116-05-1
M. Wt: 206.07 g/mol
InChI Key: GARJBAQVHHSPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance as a Methylating and Alkylating Reagent

The primary significance of trimethyloxonium (B1219515) hexafluorophosphate (B91526) lies in its potent ability to act as a methylating and alkylating agent. thieme.com It is particularly effective for the methylation of weakly nucleophilic substrates, a task that is often challenging with more conventional reagents. thieme.com Trialkyloxonium salts, in general, are powerful alkylating agents, and the trimethyloxonium variant is often the preferred choice for reactions involving the weakest nucleophiles. thieme.com

Foundational Role in Synthetic Organic Chemistry

The development and application of trialkyloxonium salts have been a significant advancement in synthetic organic chemistry. These reagents provide a reliable method for introducing methyl and other alkyl groups under conditions that can be milder than those required for traditional alkyl halides or sulfonates. This has enabled the synthesis of complex molecules and the modification of sensitive functional groups that would not withstand harsher reaction conditions.

Structural Basis for Electrophilic Reactivity: The Trimethyloxonium Cation and Hexafluorophosphate Anion

The remarkable reactivity of trimethyloxonium hexafluorophosphate is a direct consequence of its ionic structure. The molecule consists of two key components: the trimethyloxonium cation ([(CH₃)₃O]⁺) and the hexafluorophosphate anion ([PF₆]⁻). nih.gov

The trimethyloxonium cation is a powerful electrophile. The positively charged oxygen atom strongly withdraws electron density from the three methyl groups, making their carbon atoms highly susceptible to nucleophilic attack. This inherent electronic structure is the driving force behind its methylating capability.

The hexafluorophosphate anion plays a crucial, albeit more passive, role. It is a large, non-coordinating, and highly stable anion. Its lack of nucleophilicity prevents it from interfering with the methylation reaction by competing with the intended substrate. This non-coordinating nature ensures that the trimethyloxonium cation remains highly reactive and available for the desired transformation.

IonKey FeatureRole in Reactivity
Trimethyloxonium CationStrong ElectrophileSource of the methyl group for alkylation reactions.
Hexafluorophosphate AnionNon-coordinating AnionStabilizes the cation without interfering in the reaction.

Scope of Academic Inquiry into this compound Chemistry

Academic research continues to explore the full potential of this compound and related salts. Its applications span a wide range of synthetic challenges, from the methylation of complex natural products to the synthesis of novel materials. For instance, the related salt, triethyloxonium (B8711484) hexafluorophosphate, has been utilized in the synthesis of ruthenium allenylidene complexes and as a catalyst activating agent in asymmetric imine aziridination. researchgate.net

The study of these powerful reagents also extends to understanding their comparative reactivity. For example, while trimethyloxonium tetrafluoroborate (B81430) is a more commonly used methylating agent, the hexafluorophosphate salt is noted to be less sensitive to decomposition. thieme.com Research in this area aims to fine-tune the choice of reagent for specific synthetic goals, balancing reactivity with stability and ease of handling. A general reactivity trend for common methylating agents is as follows: thieme.com

Methylating Agent
Me₂Cl⁺SbF₆⁻
(MeO)₂CH⁺BF₄⁻
Me₃O⁺X⁻ (e.g., this compound)
MeOTf
MeOSO₂F
(MeO)₂SO₂
MeI

This table illustrates the high electrophilicity of trimethyloxonium salts compared to other common methylating reagents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9F6OP B084778 Trimethyloxonium hexafluorophosphate CAS No. 12116-05-1

Properties

CAS No.

12116-05-1

Molecular Formula

C3H9F6OP

Molecular Weight

206.07 g/mol

IUPAC Name

trimethyloxidanium;hexafluorophosphate

InChI

InChI=1S/C3H9O.F6P/c1-4(2)3;1-7(2,3,4,5)6/h1-3H3;/q+1;-1

InChI Key

GARJBAQVHHSPGF-UHFFFAOYSA-N

SMILES

C[O+](C)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

C[O+](C)C.F[P-](F)(F)(F)(F)F

Other CAS No.

12116-05-1

Related CAS

43625-65-6 (Parent)

Origin of Product

United States

Ii. Synthetic Methodologies for Trimethyloxonium Hexafluorophosphate and Analogues

Classical Preparative Routes

The traditional syntheses of trialkyloxonium salts often involve the formation of an oxonium ion through the alkylation of an ether. These methods have been refined over the years to produce a range of salts with different alkyl groups and counterions.

Oxonium Salt Formation from Phosphorus Pentafluoride and Dimethyl Ether Adducts

A direct synthesis route to trimethyloxonium (B1219515) hexafluorophosphate (B91526) involves the reaction of phosphorus pentafluoride (PF5) with dimethyl ether. In this process, phosphorus pentafluoride, a strong Lewis acid, forms an adduct with dimethyl ether. This initial complex then reacts with additional dimethyl ether to generate the trimethyloxonium cation, with the hexafluorophosphate anion forming from the phosphorus pentafluoride. This method provides a direct pathway to the desired hexafluorophosphate salt without the need for subsequent anion exchange.

Analogous Trialkyloxonium Hexafluorophosphate Syntheses

The synthesis of other trialkyloxonium hexafluorophosphates, such as the triethyl analogue, follows similar principles but is often considered more tedious than the preparation of their tetrafluoroborate (B81430) or hexafluoroantimonate counterparts. thieme-connect.de The general approach involves the reaction of a dialkyl ether with a suitable electrophile in the presence of a hexafluorophosphate source. While the detailed procedures are less common in the literature compared to other salts, the underlying chemistry of ether alkylation remains the same. The choice of starting materials and reaction conditions must be carefully controlled to achieve good yields of these less commonly prepared but highly stable salts. thieme-connect.de

Generation via Alkylation of Ethers

A cornerstone in the synthesis of trialkyloxonium salts is the direct alkylation of ethers. One of the most well-established methods, pioneered by Hans Meerwein, involves the reaction of a dialkyl ether with a Lewis acid-epoxide system. wikipedia.org For instance, the widely used triethyloxonium (B8711484) tetrafluoroborate is prepared from boron trifluoride diethyl etherate and epichlorohydrin in an excess of diethyl ether. wikipedia.org An analogous route is employed for the synthesis of trimethyloxonium tetrafluoroborate using dimethyl ether. wikipedia.org

These reactions proceed through the initial formation of a mixed trialkyloxonium ion, which then serves as an alkylating agent for the excess ether present in the reaction mixture, leading to the desired symmetrical trialkyloxonium salt. orgsyn.org This method is advantageous due to the use of readily available and relatively inexpensive reagents. orgsyn.org

ProductStarting MaterialsKey ReagentsTypical Yield
Triethyloxonium tetrafluoroborateDiethyl etherBoron trifluoride diethyl etherate, EpichlorohydrinHigh
Trimethyloxonium tetrafluoroborateDimethyl etherBoron trifluoride diethyl etherate, EpichlorohydrinHigh

Advanced Synthetic Strategies

More recent synthetic developments have focused on providing alternative routes to trialkyloxonium salts and their derivatives, including methods for anion exchange and the preparation of salts with different counterions to tune reactivity and stability.

Quaternization Reactions and Anion Metathesis for Derivatives

The formation of the trialkyloxonium cation is effectively a quaternization of the ether oxygen. Once a trialkyloxonium salt with a given anion is formed, the anion can be exchanged through a process called anion metathesis. This is particularly useful for preparing salts like trimethyloxonium hexafluorophosphate from more readily accessible precursors such as the tetrafluoroborate salt.

A common method for this transformation involves the reaction of trimethyloxonium tetrafluoroborate with a salt containing the desired hexafluorophosphate anion, such as silver hexafluorophosphate. The reaction is typically carried out in an anhydrous solvent like dichloromethane. The driving force for the reaction is the precipitation of the insoluble silver tetrafluoroborate, leaving the desired this compound in solution. Rigorously anhydrous conditions are essential to prevent the hydrolysis of the hexafluorophosphate anion.

Precursor SaltMetathesis ReagentProduct SaltDriving Force
Trimethyloxonium tetrafluoroborateSilver hexafluorophosphateThis compoundPrecipitation of AgBF4

Preparation of Stable Sulfonic Oxonium Salts

For applications requiring a different type of non-coordinating anion, stable oxonium salts with sulfonate counterions, such as triflate (trifluoromethanesulfonate) or tosylate (p-toluenesulfonate), can be prepared. These anions are excellent leaving groups, and their corresponding oxonium salts are potent alkylating agents.

The synthesis of these salts can be achieved by reacting a dialkyl ether with a strong alkyl sulfonate electrophile, such as a methyl triflate or methyl tosylate, often generated in situ or used directly. Another approach involves the reaction of an alkyl sulfonyl halide with an alcohol to form a sulfonate ester, which can then be used to alkylate an ether. The stability of these sulfonic oxonium salts makes them valuable reagents in organic synthesis, offering an alternative to the more common halide- or tetrafluoroborate-based systems.

Iii. Reaction Mechanisms and Reactivity Profiles

Fundamental Electrophilic Activation and Alkylation

As a strong electrophile, trimethyloxonium (B1219515) hexafluorophosphate (B91526) is classified as a "hard" alkylating agent according to Hard and Soft Acids and Bases (HSAB) theory. This characteristic means it preferentially reacts with "hard" nucleophilic centers, which are typically atoms of high electronegativity and charge density, such as the oxygen atoms in alcohols, carboxylic acids, and amides, or the nitrogen in certain amines. organic-chemistry.org The reactions are typically rapid and can be conducted under mild conditions, often as a suspension in solvents like dichloromethane due to the salt's limited solubility. chempedia.infoorgsyn.org

Methylation of Nucleophilic Functional Groups

The primary application of trimethyloxonium hexafluorophosphate is the methylation of functional groups that are weakly nucleophilic. It is considered one of the most potent commercially available reagents for electrophilic methylation. orgsyn.orgwikipedia.org Its utility spans the methylation of over 50 different functional groups. chempedia.infoorgsyn.org

Trimethyloxonium salts are effective for the methylation of alcohols and phenols, converting them into their corresponding methyl ethers. orgsyn.org For instance, a variety of environmentally relevant chlorophenols are smoothly converted into their O-methylated counterparts at ambient temperature using the analogous trimethyloxonium tetrafluoroborate (B81430). nih.govnih.gov

The reagent is also highly effective for the esterification of carboxylic acids, particularly in cases where acidic conditions must be avoided. wikipedia.org The reaction proceeds rapidly and is selective for carboxyl groups, even in the presence of other sensitive functionalities like hydroxyl or amino groups. umich.edu A notable example is the quantitative methylation of the carboxylic acid groups in protohemin IX to yield its dimethyl ester. umich.edu

While detailed systematic studies on the methylation of simple amines are less common, trimethyloxonium salts are known to be potent agents for the quaternization of heterocyclic amines. orgsyn.org

Substrate TypeExample SubstrateProductYield (%)Conditions
Carboxylic AcidProtohemin IXProtohemin IX dimethyl ester100%Diisopropylethylamine, 86% aq. EtOH, rt
Phenol2,4-Dichlorophenol2,4-DichloroanisoleHighDCM, rt, 3h
PhenolPentachlorophenolPentachloroanisoleHighDCM, rt, 3h

Amides and lactams react with this compound via O-alkylation to form stable imidate salts. chempedia.infoorgsyn.org This transformation is significant because it activates the otherwise unreactive amide group for further synthetic manipulations. chempedia.info For example, tertiary aryl amides can be treated with trimethyloxonium tetrafluoroborate to generate an imidate intermediate, which is then hydrolyzed to furnish the corresponding methyl ester in high yields. researchgate.net This process is particularly effective for aromatic amides, while it generally fails for aliphatic amides. researchgate.net The reaction tolerates significant steric hindrance at the nitrogen atom. researchgate.net Lactams, which are cyclic amides, undergo similar O-alkylation. orgsyn.orgresearchgate.net

Substrate TypeExample SubstrateProduct TypeYield (%)Conditions
Tertiary Aryl AmideN,N-DiethylbenzamideMethyl benzoate95%1. Me₃OBF₄, CH₂Cl₂ 2. sat. aq. NaHCO₃
Tertiary Aryl AmideN,N-Diisopropyl-p-toluamideMethyl p-toluate93%1. Me₃OBF₄, CH₂Cl₂ 2. sat. aq. NaHCO₃
Lactam2-PyrrolidinoneO-Methyl-2-pyrrolidinone (Imidate)HighTEO/DME

Sulfur-containing functional groups are readily methylated by trimethyloxonium salts. Sulfides react to form stable sulfonium salts. chempedia.infoorgsyn.org This reaction has been demonstrated in the synthesis of various sulfonium salts from precursors like methyl (6S)-6-chloropenicillanate, which was converted to its corresponding 1α-methylpenicillanate sulfonium salt in high yield. thieme-connect.de

Sulfoxides are also effectively methylated on the oxygen atom. chempedia.infoorgsyn.org Similarly, amine oxides undergo methylation to form the corresponding O-methylated products. chempedia.infoorgsyn.org

Substrate TypeExample SubstrateProduct TypeYield (%)Conditions
SulfideMethyl (6S)-6-chloropenicillanateMethyl (6S)-6-chloro-1α-methylpenicillanate tetrafluoroborate95%Me₃OBF₄, CH₂Cl₂
SulfideMethyl 6,6-dibromopenicillanateMethyl 6,6-dibromo-1α-methylpenicillanate tetrafluoroborate92%Me₃OBF₄, CH₂Cl₂

The powerful electrophilic nature of this compound extends to the methylation of other weakly nucleophilic species. Nitro compounds, for instance, can be methylated using this reagent. chempedia.infoorgsyn.org The reaction with enols and enolates also proceeds, leading to the formation of methyl enol ethers. chempedia.infoorgsyn.org This provides a method for trapping enolates as their more stable ether derivatives.

Detailed yield data for these specific transformations are not extensively documented in readily available literature, but the reactivity is well-established qualitatively.

A range of heterocyclic compounds can be methylated with trimethyloxonium salts. Thiophene, a sulfur-containing aromatic heterocycle, is susceptible to methylation. chempedia.infoorgsyn.org Inorganic heterocycles are also reactive; for example, phosphonitriles can be alkylated with these powerful reagents. chempedia.infoorgsyn.org The reaction of a thioamide derived from a lactam with trimethyloxonium tetrafluoroborate results in the formation of a methylsulfanyl iminoether in good yield, showcasing the reactivity towards sulfur within a heterocyclic system. chempedia.info

Substrate TypeExample SubstrateProductYield (%)Conditions
Thioamide HeterocycleThio-analog of aza-bridged lactamMethylsulfanyl iminoether71%Me₃OBF₄
Metal Carbonyls

This compound and related trialkyloxonium salts serve as potent electrophiles in reactions with metal carbonyl complexes. A primary application of this reactivity is in the synthesis of Fischer-type carbenes. The general mechanism does not involve direct methylation of the carbon monoxide ligand. Instead, the metal carbonyl complex is first treated with a strong nucleophile, such as an organolithium reagent, which attacks a carbonyl carbon to form an acylmetalate anion. This intermediate is then O-alkylated by the trimethyloxonium salt.

The trimethyloxonium cation, [(CH₃)₃O]⁺, acts as a powerful methylating agent for the oxygen atom of the acylmetalate. The non-nucleophilic nature of the hexafluorophosphate counterion, PF₆⁻, is crucial as it does not interfere with the alkylation step. This reaction pathway leads to the formation of a neutral metal carbene complex, which features a carbon-metal double bond and a methoxy group attached to the carbene carbon. This synthetic route has been successfully applied to various transition metal carbonyls, including those of chromium, tungsten, molybdenum, manganese, and iron thieme-connect.deorgsyn.org.

Nucleophilic Attack: A nucleophile (e.g., R⁻Li⁺) adds to a CO ligand on the metal carbonyl complex [M(CO)ₙ].

Formation of Acylmetalate: This addition results in the formation of a lithium acylmetalate [(CO)ₙ₋₁M=C(O⁻)R]Li⁺.

O-Alkylation: The acylmetalate is treated with [(CH₃)₃O]⁺[PF₆]⁻. The hard oxygen of the acylmetalate attacks the methyl group of the hard trimethyloxonium cation.

Product Formation: The final product is a neutral Fischer carbene, (CO)ₙ₋₁M=C(OCH₃)R, along with dimethyl ether and the corresponding lithium salt of the counterion.

Selective Alkylation via Hard-Soft Acid-Base Principles

The Hard and Soft Acids and Bases (HSAB) principle is a critical framework for understanding and predicting the regioselectivity of reactions involving this compound wikipedia.org. According to this principle, hard acids preferentially react with hard bases, while soft acids favor reactions with soft bases wikipedia.orgnsf.gov. The trimethyloxonium cation, [(CH₃)₃O]⁺, is classified as a hard acid (or hard electrophile). This classification is due to the high positive charge density localized on the small, non-polarizable methyl groups, a consequence of the electron-withdrawing, positively charged oxygen atom thieme-connect.dethieme-connect.de.

This inherent hardness dictates its reaction preference with ambident nucleophiles—species that possess more than one potential nucleophilic center. This compound will selectively alkylate the harder nucleophilic atom within a molecule, which is typically the atom with the higher charge density and lower polarizability thieme.com. A classic example is the alkylation of an enolate anion, which has a hard oxygen center and a softer carbon center. Trimethyloxonium salts will preferentially attack the oxygen, leading to O-alkylation and the formation of an enol ether orgsyn.org. This is in contrast to softer alkylating agents, like methyl iodide, which tend to favor C-alkylation.

The predictive power of the HSAB principle in reactions with this compound is summarized in the table below.

Nucleophile TypeHard CenterSoft CenterPredicted Alkylation Site with [(CH₃)₃O]⁺[PF₆]⁻
Enolate IonOxygenCarbonOxygen (O-alkylation)
Amide/LactamOxygenNitrogenOxygen (forms imidate salt) thieme-connect.de
Thiocyanate Ion (SCN⁻)NitrogenSulfurNitrogen (forms isothiocyanate)
Sulfinate Ion (RSO₂⁻)OxygenSulfurOxygen (forms sulfinate ester)

This interactive table illustrates the regioselectivity based on HSAB principles.

Intramolecular Deactivation and Chain Transfer Processes

In the context of cationic polymerization, where trimethyloxonium salts can act as initiators, chain transfer and termination processes are crucial deactivation pathways that limit the molecular weight of the resulting polymer wikipedia.org. These events transfer the reactive cationic center from the growing polymer chain to another molecule, effectively terminating the growth of one chain while often initiating a new one wikipedia.orgwikipedia.org.

Intramolecular Deactivation (Backbiting): The growing cationic chain end can react with a lone pair of electrons on a heteroatom (like oxygen) within its own polymer backbone. This "backbiting" reaction results in the formation of a stable cyclic oxonium ion, which may be less reactive or non-propagating. This process leads to a dormant or terminated chain and can influence the polymer's microstructure.

Chain Transfer to Solvent/Impurities: In solution polymerization, molecules of the solvent or trace impurities (like water) can act as chain transfer agents wikipedia.org. The propagating cation can be trapped by these nucleophiles, terminating the chain. For instance, reaction with water will form a hydroxyl-terminated polymer and regenerate a protonic acid, which can then initiate a new chain.

The table below outlines these key deactivation processes.

ProcessDescriptionResult for Growing Chain
Chain Transfer to MonomerActive center is transferred to a monomer molecule.Termination (often with unsaturation)
Intramolecular DeactivationActive center reacts with a functional group on the same chain.Formation of a stable, non-propagating cyclic structure.
Chain Transfer to SolventActive center reacts with a solvent molecule.Termination
Spontaneous TerminationRearrangement or elimination at the active center, often involving the counterion.Termination

Detailed Mechanistic Pathways

Alkyl-Exchange Phenomena

A notable characteristic of trialkyloxonium salts is their ability to undergo alkyl-exchange reactions. This phenomenon can be particularly advantageous in synthesis. For example, trimethyloxonium salts often exhibit low solubility in common organic solvents, which can lead to sluggish reaction rates. Through an alkyl-exchange mechanism, the sparingly soluble trimethyloxonium salt can be converted in situ into a more soluble, higher alkyloxonium salt, thereby accelerating the desired alkylation reaction wikipedia.org.

The mechanism involves the nucleophilic attack of an ether or an alcohol on one of the methyl groups of the trimethyloxonium cation. This is a reversible equilibrium process.

(CH₃)₃O⁺ + R-O-R' ⇌ [(CH₃)₂O-R]⁺ + CH₃-O-R'

In a typical scenario, if trimethyloxonium tetrafluoroborate or hexafluorophosphate is used in the presence of a different ether (e.g., diethyl ether), a new oxonium salt (e.g., diethymethyloxonium or triethyloxonium) can be formed in equilibrium. If this newly formed oxonium salt is more soluble or more reactive under the specific conditions, it can become the primary alkylating agent in the reaction mixture wikipedia.org. This dynamic behavior allows for a broader range of reaction conditions and can be exploited to overcome solubility issues.

Isouronium Intermediate Formation in Alcohol Activation

The activation of alcohols by this compound typically proceeds through a direct O-alkylation (methylation) pathway rather than through the formation of an isouronium intermediate. Isouronium intermediates are characteristically formed from the reaction of an alcohol with an activated urea or formamidinium derivative, not typically from simple oxonium salts.

The established mechanism for the reaction between an alcohol and this compound is a straightforward Sₙ2 reaction. The alcohol, acting as a nucleophile, attacks one of the electrophilic methyl groups of the trimethyloxonium cation.

R-OH + [(CH₃)₃O]⁺[PF₆]⁻ → [R-O(H)-CH₃]⁺[PF₆]⁻ + (CH₃)₂O

The initial product is a protonated ether (a secondary oxonium ion). In the presence of a weak base or upon workup, this intermediate is deprotonated to yield the final methylated product, an ether.

[R-O(H)-CH₃]⁺ → R-O-CH₃ + H⁺

This process converts the alcohol's hydroxyl group, which is a poor leaving group (OH⁻), into a much better leaving group in the form of a protonated ether, facilitating further reactions. However, the primary utility of trimethyloxonium salts with simple alcohols is as a powerful methylating agent to form methyl ethers under neutral or mild conditions thieme-connect.destudy.comwikipedia.org.

Influence of Counterions on Reactivity and Reaction Progress

Non-Coordinating Nature: The PF₆⁻ anion is classified as a non-coordinating anion. Its large size and diffuse negative charge mean it has a very weak interaction with the trimethyloxonium cation. This leaves the cation highly electrophilic and readily available to react with the intended nucleophilic substrate, rather than being deactivated by the counterion reddit.com.

Lack of Nucleophilicity: A key feature of the hexafluorophosphate ion is its lack of nucleophilicity. This prevents it from competing with the substrate in attacking the electrophilic methyl groups of the oxonium cation, thereby avoiding side reactions and ensuring high yields of the desired alkylated product reddit.com. In contrast, a more nucleophilic counterion (e.g., a halide) could lead to the formation of methyl halides.

Stability and Inertness: The P-F bonds in hexafluorophosphate are very strong, making the anion chemically robust and resistant to degradation under most reaction conditions researchgate.net. This stability is crucial in preventing the counterion from participating in termination or chain-transfer events, particularly in cationic polymerization, which could otherwise limit polymer chain length and introduce unwanted end groups.

The choice of counterion can influence the equilibrium between contact ion pairs, solvent-separated ion pairs, and free ions in solution. A non-coordinating anion like PF₆⁻ promotes the formation of more reactive solvent-separated ion pairs and free ions, leading to enhanced reaction rates compared to smaller, more coordinating anions.

CounterionFormulaSizeNucleophilicityCoordinating AbilityEffect on Cation Reactivity
Hexafluorophosphate PF₆⁻LargeVery LowVery Low (Non-coordinating)Maximizes Reactivity
TetrafluoroborateBF₄⁻LargeLowLowHigh Reactivity
PerchlorateClO₄⁻LargeLowLowHigh Reactivity
TriflateCF₃SO₃⁻LargeVery LowLowHigh Reactivity
IodideI⁻LargeHighModerateReduces Effective Reactivity (competes as nucleophile)
ChlorideCl⁻SmallModerateHighReduces Reactivity (ion pairing/side reactions)

This interactive table compares the properties of hexafluorophosphate with other common counterions.

Iv. Applications in Advanced Organic Synthesis

Complex Molecule Construction

The construction of complex organic molecules often requires precise and selective introduction of methyl groups. Trialkyloxonium salts, including trimethyloxonium (B1219515) hexafluorophosphate (B91526), have proven to be invaluable tools for this purpose, enabling the synthesis of intricate molecular architectures.

The regioselective alkylation of heterocyclic compounds is a crucial step in the synthesis of many pharmaceuticals and biologically active molecules. While direct examples specifically citing trimethyloxonium hexafluorophosphate in the total synthesis of pharmaceuticals are not extensively documented in readily available literature, the utility of the closely related triethyloxonium (B8711484) hexafluorophosphate has been demonstrated. For instance, an efficient and regioselective synthesis of 2-ethyl-2H-indazoles has been reported using triethyloxonium hexafluorophosphate. nih.gov Indazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities. This highlights the potential of trialkyloxonium hexafluorophosphate salts in the synthesis of novel therapeutic agents.

The general reactivity of trimethyloxonium salts suggests their applicability in the synthesis of various biologically active molecules where selective methylation is required.

Trialkyloxonium salts are highly effective reagents for the formation of ethers and esters, particularly for substrates that are sensitive to the more traditional acidic or basic conditions. The high reactivity of the trimethyloxonium cation allows for these transformations to occur under neutral or mildly basic conditions and often at room temperature.

While specific studies detailing the use of this compound for ether and ester formation are not as prevalent as for its tetrafluoroborate (B81430) counterpart, the underlying reactivity is analogous. A notable application of this class of reagents is the esterification of carboxylic acids. For example, trimethyloxonium tetrafluoroborate has been successfully used for the methylation of hemins, which are complex, iron-containing porphyrin compounds. umich.edu This method is advantageous as it is rapid, selective for carboxyl groups, and can be performed under neutral to basic conditions, thus avoiding the degradation of sensitive functional groups that can occur with traditional acid-catalyzed esterification. umich.edu

The controlled conditions afforded by trialkyloxonium salts are particularly valuable in the late-stage functionalization of complex natural products, where harsh reaction conditions could lead to undesired side reactions or decomposition of the molecule.

Trialkyloxonium hexafluorophosphate and its analogs are instrumental in the synthesis of specialized organometallic reagents. A significant application is in the generation of cationic ruthenium allenylidene complexes. sigmaaldrich.comnih.gov These complexes are important pre-catalysts for a variety of organic transformations, most notably ring-closing metathesis (RCM). nih.gov The synthesis of these ruthenium complexes often involves the abstraction of a chloride ligand from a ruthenium precursor by a strong electrophile, a role effectively filled by trialkyloxonium hexafluorophosphate. The non-coordinating hexafluorophosphate anion is crucial in these systems, as it stabilizes the resulting cationic ruthenium complex without interfering with its catalytic activity.

Catalysis and Reagent Activation

Beyond its role in stoichiometric reactions, this compound and its analogs play a significant role in the field of catalysis, both in asymmetric transformations and as activating agents for other catalysts.

Trialkyloxonium hexafluorophosphates have been implicated in asymmetric reactions, where the formation of a chiral product is desired. While specific examples detailing the direct use of this compound as a chiral catalyst are scarce, it is utilized in systems where asymmetric induction is achieved through other means. For instance, triethyloxonium hexafluorophosphate is listed as a reagent involved in asymmetric Diels-Alder reactions. sigmaaldrich.com In such reactions, the oxonium salt may act as an activator for a chiral Lewis acid or participate in the formation of a chiral catalytic species.

Furthermore, triethyloxonium hexafluorophosphate has been identified as a catalyst activating agent for asymmetric imine aziridination via diazo ester activation. sigmaaldrich.com Aziridines are valuable building blocks in organic synthesis, and their enantioselective synthesis is of great importance.

As mentioned in the preceding section, a key role of trialkyloxonium hexafluorophosphates in catalysis is as an activating agent. The high electrophilicity of the trialkyloxonium cation allows it to abstract leaving groups from pre-catalysts, generating a more catalytically active species. This is particularly evident in the activation of ruthenium-based metathesis catalysts. sigmaaldrich.comnih.gov By abstracting a ligand, the oxonium salt can generate a vacant coordination site on the metal center, which is essential for the catalytic cycle to proceed. The choice of the counterion is critical, and the non-coordinating nature of hexafluorophosphate is highly advantageous in this context, as it does not bind strongly to the metal center and inhibit catalysis.

Summary of Research Findings

Application AreaSpecific TransformationReagent MentionedKey Findings
Complex Molecule Construction Synthesis of 2-Alkyl-2H-IndazolesTriethyloxonium hexafluorophosphateEnables efficient and regioselective synthesis of biologically relevant heterocycles. nih.gov
Esterification of HeminsTrimethyloxonium tetrafluoroborateProvides a rapid and selective method for esterification under mild, neutral to basic conditions, suitable for sensitive substrates. umich.edu
Generation of Ruthenium Allenylidene ComplexesTrialkyloxonium hexafluorophosphateActs as an effective halide abstractor to generate cationic ruthenium complexes used as metathesis pre-catalysts. sigmaaldrich.comnih.gov
Catalysis and Reagent Activation Asymmetric Diels-Alder ReactionsTriethyloxonium hexafluorophosphateImplicated as a reagent in asymmetric Diels-Alder reactions, likely as an activator. sigmaaldrich.com
Asymmetric Imine AziridinationTriethyloxonium hexafluorophosphateFunctions as a catalyst activating agent in the enantioselective synthesis of aziridines. sigmaaldrich.com

Utility as a Chlorine Scavenger

In various synthetic transformations, the presence of chloride ions can be detrimental, either by interfering with catalytic cycles, promoting undesired side reactions, or contaminating the final product. This compound, and closely related trialkyloxonium salts, serve as effective chlorine scavengers. This application is particularly valuable in processes where high purity of the product is essential.

The mechanism of chlorine scavenging involves the reaction of the trimethyloxonium cation with the chloride anion. The oxonium ion acts as a potent electrophile, readily accepting the electron pair from the chloride ion. This reaction results in the formation of methyl chloride (CH₃Cl), a volatile byproduct that can be easily removed from the reaction mixture, and dimethyl ether ((CH₃)₂O), another volatile compound. The non-nucleophilic hexafluorophosphate anion remains in the solution.

This scavenging action is particularly beneficial in polymer synthesis, where residual chloride from initiators or monomers can affect the polymer's properties and stability. For instance, in the synthesis of high-purity monomers like sarcosine N-carboxyanhydride (Sar-NCA), which is used for producing polysarcosine as a polyethylene glycol (PEG) replacement in nanomedicines, chloride impurities must be minimized. The use of a related Meerwein's salt, triethyloxonium tetrafluoroborate, has been demonstrated to effectively reduce chloride content to below 100 ppm by converting chloride ions into volatile ethyl chloride. A similar mechanism is applicable to this compound, providing a straightforward method for monomer purification and enabling the synthesis of well-defined polymers.

Material Science Precursors

The unique reactivity of this compound also positions it as a valuable precursor in the field of material science. Its applications range from the synthesis of molecules with tunable optical properties to the creation of ionic liquids and other functional materials.

Synthesis of Wavelength-Tunable Molecules via Isomerization

Wavelength-tunable molecules, which can change their absorption or emission properties in response to external stimuli such as light (photochromism), are at the forefront of research for applications in molecular switches, optical data storage, and smart materials. The synthesis of these molecules often involves the creation of specific isomers that can be interconverted.

While direct examples involving this compound are not extensively documented in publicly available literature, the analogous triethyloxonium hexafluorophosphate is noted for its use in the synthesis of molecules designed for wavelength tunability through cis-trans isomerization. This suggests a strong likelihood that this compound can be employed in similar synthetic strategies.

One class of such molecules is push-pull alkenes, which possess electron-donating and electron-withdrawing groups at opposite ends of a double bond. The electronic properties, and thus the absorption wavelength, of these systems are highly dependent on their geometry. Meerwein's salts can be used to alkylate precursor molecules, facilitating the formation of the desired isomeric structures that exhibit tunable photophysical properties. For example, the methylation of a suitable precursor could lock the molecule into a specific configuration or introduce a group that influences the energetics of isomerization, thereby tuning its response to light.

Precursors for Ionic Liquids and Functional Materials

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. The properties of an ionic liquid are determined by the combination of its cation and anion.

This compound can serve as a precursor for the synthesis of specific ionic liquids, particularly those containing the hexafluorophosphate anion. As a powerful methylating agent, it can be used to introduce a methyl group onto a neutral molecule to form a cationic species. For example, the methylation of a substituted imidazole or pyridine can yield the corresponding imidazolium or pyridinium cation, which, when paired with the hexafluorophosphate anion, forms an ionic liquid.

The general synthetic approach involves the reaction of a suitable nitrogen-containing heterocyclic compound with this compound. The trimethyloxonium cation transfers a methyl group to the nitrogen atom of the heterocycle, forming the desired quaternary ammonium cation and the non-coordinating hexafluorophosphate anion pairs with it to form the ionic liquid.

Precursor (Heterocycle)Cation FormedResulting Ionic Liquid (Example)
1-Butylimidazole1-Butyl-3-methylimidazolium1-Butyl-3-methylimidazolium hexafluorophosphate
PyridineN-MethylpyridiniumN-Methylpyridinium hexafluorophosphate

In the realm of functional materials, this compound is a known initiator for cationic ring-opening polymerization (CROP). This process is used to synthesize a variety of polymers with controlled architectures and functionalities from cyclic monomers such as ethers, lactones, and acetals. The initiation step involves the transfer of a methyl group from the trimethyloxonium cation to the monomer, creating a cationic active center that propagates the polymerization. The choice of the hexafluorophosphate counter-anion is crucial as its non-nucleophilic nature prevents premature termination of the growing polymer chain. This allows for the synthesis of well-defined polymers that can be tailored for specific applications, including biodegradable materials, drug delivery systems, and specialized elastomers.

V. Contributions to Polymer Chemistry: Cationic Polymerization

Initiation Mechanisms in Cationic Polymerization

Cationic ring-opening polymerization (CROP) can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Activated Monomer Mechanism (AMM). acs.org The dominant pathway is determined by factors such as the basicity of the monomer and the polymer units. acs.org

In the Active Chain End (ACE) mechanism, the propagating species is a reactive cation located at the end of the growing polymer chain. acs.org For the polymerization of cyclic ethers like tetrahydrofuran (B95107) (THF), the active center is a tertiary oxonium ion. acs.orgresearchgate.net Initiation with a trimethyloxonium (B1219515) salt involves the transfer of a methyl group to the oxygen atom of the monomer, creating this active oxonium ion. The propagation then occurs through the nucleophilic attack of a monomer molecule on the carbon atom adjacent to the cationic center of the active chain end. uomustansiriyah.edu.iq This process continuously regenerates the active center at the terminus of the elongating chain. uomustansiriyah.edu.iq The ACE mechanism is typical for the polymerization of monomers that are significantly more basic than their corresponding polymer units, such as oxetane (B1205548) and tetrahydrofuran. acs.org

The Activated Monomer Mechanism (AMM) presents an alternative pathway where the monomer itself becomes the activated species. acs.org This mechanism is prevalent in the polymerization of cyclic ethers that have hydroxyl groups as substituents. researchgate.net In this process, the initiator (often a protic acid) protonates the monomer. The propagation then proceeds via the nucleophilic attack of a terminal hydroxyl group from a growing, but neutral, polymer chain onto the activated (protonated) monomer. researchgate.net Unlike the ACE mechanism, the growing chain end remains neutral. A key advantage of the AMM is the significant suppression of side reactions, such as the formation of cyclic structures, which can be problematic in ACE polymerizations. researchgate.netrsc.org The distinction between the ACE and AMM pathways can be confirmed experimentally using "ion-trapping" techniques with phosphines; in an AMM system, only protonated phosphines are detected. acs.org

Table 1: Comparison of ACE and AMM Initiation Mechanisms

Feature Active Chain End (ACE) Mechanism Activated Monomer Mechanism (AMM)
Active Species Cationic center on the growing polymer chain end (e.g., tertiary oxonium ion). acs.orgresearchgate.net Protonated/activated monomer. acs.org
Propagating Chain Carries a positive charge at its terminus. Electrically neutral (e.g., terminated with a hydroxyl group). researchgate.net
Propagation Step Nucleophilic attack by a neutral monomer on the active chain end. uomustansiriyah.edu.iq Nucleophilic attack by a neutral chain end on the activated monomer. researchgate.net
Common Monomers Cyclic ethers (e.g., Tetrahydrofuran, Oxetane). acs.org Cyclic ethers with hydroxyl groups (e.g., Glycidol), Cyclic acetals (e.g., 1,3-Dioxolane). researchgate.netrsc.org
Side Reactions Prone to side reactions, including the formation of cyclic oligomers. researchgate.net Side reactions, particularly cyclization, are strongly suppressed. researchgate.netrsc.org

Initiation in cationic polymerization generates the initial carbenium ion from which the polymer chain grows. wikipedia.org While classical protic acids can achieve this through protonation, initiators like trimethyloxonium hexafluorophosphate (B91526) function directly. Chain transfer is a reaction that terminates the growth of one polymer chain but simultaneously creates a new active center to initiate another, thus keeping the kinetic chain intact. wikipedia.orglibretexts.org This can occur through hydrogen abstraction from the active chain end to either the counterion or a monomer molecule. wikipedia.org In some systems, water can act as an effective chain transfer agent. researchgate.net Chain transfer reactions can influence the molecular weight distribution of the final polymer and may introduce branching. libretexts.org

Ring-Opening Polymerization (ROP) of Cyclic Monomers

Cationic ring-opening polymerization (CROP) follows the standard mechanistic steps of initiation, propagation, and termination. wikipedia.org However, the monomers are cyclic compounds, and the polymerization process yields linear polymer chains. wikipedia.org This transformation is driven by the release of ring strain in the monomer. wikipedia.org

Trimethyloxonium hexafluorophosphate is capable of initiating the ring-opening polymerization of lactones. google.com The polymerization of cyclic esters like ε-caprolactone (CL) and lactide (LA) is a key method for producing biodegradable aliphatic polyesters such as poly(ε-caprolactone) (PCL) and polylactide (PLA). nih.govmdpi.com The generally accepted mechanism for the ROP of these esters is the coordination-insertion mechanism. mdpi.com This process begins with the coordination of the monomer to the active cationic center, followed by a nucleophilic attack that leads to the insertion of the monomer into the growing chain and cleavage of the ester's acyl-oxygen bond. mdpi.com Research has shown that for some catalyst systems, the rate-determining step for ε-caprolactone polymerization is the insertion of the alkoxide, whereas for L-lactide, it is the cleavage of the C-O bond. mdpi.com

Table 2: Research Findings on Cationic ROP of Cyclic Esters

Monomer Catalyst System Key Findings
ε-Caprolactone & L-Lactide Aluminum ketiminate complexes ROP follows a coordination-insertion mechanism. The reaction barriers for L-Lactide are higher than for ε-Caprolactone. mdpi.com
ε-Caprolactone & d,l-Lactide (Pyrazol-1-yl)copper(II) carboxylate complexes Initiates ROP at elevated temperatures. Produces low molecular weight PCL and PLA. nih.gov
L-Lactide & ε-Caprolactone rac-1,1′-binaphthyl-2,2′-diyl-hydrogenphosphate Effective for Ring-Opening Copolymerization (ROcoP), with ε-CL being more reactive than L-LA. The reactions show characteristics of living polymerization. rsc.org

The cationic ring-opening polymerization of cyclic ethers is a well-established process, with trialkyloxonium salts like this compound being effective initiators. google.comresearchgate.net

For tetrahydrofuran (THF), the polymerization mechanism involves an active oxonium ion at the chain end. researchgate.net The initiation step with a trimethyloxonium salt converts the secondary oxonium ion (formed by initial interaction) into a propagating tertiary oxonium ion. acs.org The propagation proceeds as a nucleophilic attack by the oxygen of an incoming THF monomer on a carbon atom of the active oxonium center. nih.gov This polymerization can proceed without significant chain termination, leading to "living" polymers. researchgate.net

The polymerization of 1,3-dioxolane, a cyclic acetal, is also subject to cationic ROP. However, this reaction is particularly prone to the formation of cyclic structures as a side reaction. rsc.org By employing the Activated Monomer (AM) mechanism, where conditions are chosen to favor the activation of the monomer over the chain end, the formation of these cyclic byproducts can be significantly reduced. rsc.org

Control and Characterization of Polymerization Systems

The control over cationic polymerization initiated by this compound is a complex interplay of various kinetic and thermodynamic factors. Characterization of these systems involves a detailed analysis of reaction rates, polymer molecular weight, and the nature of the active species.

The propagation step proceeds by the sequential addition of monomer units to the active cationic center. wikipedia.org The rate of propagation (Rₚ) is generally described by the equation:

Rₚ = kₚ[M][P⁺]

where kₚ is the propagation rate constant, [M] is the monomer concentration, and [P⁺] is the concentration of active propagating centers. Determining accurate values for kₚ is often challenging in cationic systems because the concentration of true active centers can be difficult to measure precisely. researchgate.net

Termination reactions are undesirable events that irreversibly deactivate the growing polymer chain. mit.edu In systems using the hexafluorophosphate counterion, termination can occur through several mechanisms:

Unimolecular rearrangement with the counterion: An anionic fragment from the counterion combines with the cationic chain end. While PF₆⁻ is stable, under certain conditions, it can decompose or react. wikipedia.org

Reaction with impurities: Protic impurities like water can terminate the chain by reacting with the cationic center.

Spontaneous termination: This can involve proton abstraction from the growing chain to the counterion, forming a terminal unsaturation on the polymer and regenerating an acid that can initiate a new chain (a form of chain transfer). mit.edu

Chain transfer, where the active center is transferred to another molecule (like a monomer, solvent, or polymer), also terminates the growth of an individual chain but creates a new active center. wikipedia.org Both termination and chain transfer reactions are significant kinetic events that limit the final molecular weight and broaden the molecular weight distribution. mit.edu

Table 1: Key Kinetic Processes in Cationic Polymerization

Kinetic Step Description General Effect on Polymerization
Initiation Generation of the initial cationic active center from the monomer and initiator. Rate determines the number of chains formed.
Propagation Addition of monomer units to the growing cationic chain end. Builds the polymer chain; rate determines polymer yield over time.
Termination Irreversible destruction of the active center. Stops polymer chain growth and limits final molecular weight.

| Chain Transfer | Transfer of the active center to a monomer, solvent, or other species. | Stops the growth of one chain while initiating another; affects molecular weight. |

This table provides a generalized overview of the primary kinetic steps influencing the polymerization process.

The final molecular weight and dispersity (Đ, also known as the polydispersity index or PDI) of polymers synthesized using this compound are governed by the relative rates of propagation versus chain-breaking reactions (termination and chain transfer). Achieving a high molecular weight and low dispersity (Đ close to 1) requires that the rate of propagation significantly exceeds the rates of these other reactions. mit.edu

Several factors are critical in controlling these outcomes:

Temperature: Cationic polymerizations are typically conducted at low temperatures. Lowering the temperature generally disfavors chain transfer and termination reactions more than it does the propagation reaction, leading to higher molecular weights and narrower dispersity. wikipedia.org

Solvent Polarity: The polarity of the solvent affects the nature of the ion pair between the propagating cation and the PF₆⁻ counterion. In more polar solvents, the species can be more separated (solvent-separated ion pairs or free ions), which can increase the propagation rate but may also increase the rate of side reactions. wikipedia.org

Monomer and Initiator Concentration: The ratio of monomer to initiator concentration ([M]/[I]) is a key determinant of the theoretical molecular weight. A higher ratio generally leads to higher molecular weights, assuming that chain transfer and termination are minimal.

Counterion Stability: The hexafluorophosphate anion is considered non-nucleophilic and stable, which is essential for minimizing termination by combination with the counterion. This stability is a primary reason for its use in controlled polymerization systems. mit.edu

Table 2: Influence of Reaction Parameters on Polymer Properties

Parameter Effect on Molecular Weight (Mₙ) Effect on Dispersity (Đ) Rationale
Increasing Temperature Decreases Increases Chain transfer and termination reactions have higher activation energies than propagation.
Increasing Solvent Polarity Variable Variable Affects ion-pair equilibrium and reactivity of propagating species.
Increasing [Monomer]/[Initiator] Ratio Increases Generally decreases (in controlled systems) More monomer units are available per active center.

| Presence of Impurities (e.g., H₂O) | Decreases | Increases | Acts as a potent chain transfer or terminating agent. |

This interactive table summarizes the general trends observed when adjusting key parameters in cationic polymerization.

In the polymerization of heterocyclic monomers like ethers or oxetanes initiated by this compound, the propagating active center is a tertiary oxonium ion. However, the system is not always this simple. Research on similar oxonium salt initiators has shown that different types of active centers can coexist in equilibrium or be formed through side reactions. cdnsciencepub.comdoi.org

The propagating species can exist in various states, including a covalent species, a contact ion pair, a solvent-separated ion pair, and a free ion. The reactivity of these species differs significantly, with free ions typically being much more reactive than ion pairs. The equilibrium between these states is influenced by the solvent, temperature, and the nature of the counterion. doi.org

Furthermore, in the polymerization of monomers like 1,3-dioxolane, it has been proposed that both tertiary oxonium ions (at the chain end) and secondary oxonium ions (protonated ether linkages on the polymer backbone) can be present. researchgate.net Secondary oxonium ions can be formed through proton transfer reactions, often involving impurities or transfer to the monomer. These secondary centers can also initiate polymerization, leading to branched structures or a broader molecular weight distribution, as their reactivity and stability differ from the primary tertiary oxonium ions. The presence of multiple active species with different reactivities is a major cause of broad dispersity in cationic polymerization. cdnsciencepub.com

Additives that can engage in hydrogen bonding, such as alcohols, can have a profound impact on the control of cationic polymerizations. While often considered impurities that can terminate reactions, when used under controlled conditions, hydrogen bond donors (HBDs) can help stabilize the propagating species. nih.gov

The proposed mechanism for this control involves the interaction of the HBD with the counterion (PF₆⁻). The HBD can form a hydrogen bond with the anion, effectively increasing its steric bulk and reducing its nucleophilicity and basicity. nih.gov This anion shielding can suppress termination and chain transfer reactions that involve the counterion, such as proton abstraction from the growing chain. nih.gov By mitigating these undesirable side reactions, the lifetime of the propagating chain is extended, allowing for the synthesis of higher molecular weight polymers with narrower dispersity. nih.govmdpi.com

The HBD can also interact with the cationic active center, potentially solvating it and moderating its reactivity. This can lead to a more controlled, "living-like" polymerization where the rate of initiation is fast relative to the rate of propagation, and chain-breaking reactions are significantly suppressed.

Table 3: Compounds Mentioned in the Article

Compound Name
This compound

Vii. Analytical Techniques in the Study of Trimethyloxonium Hexafluorophosphate Reactions

Spectroscopic Characterization of Reaction Intermediates and Products

Spectroscopy is a cornerstone in the analysis of chemical reactions, providing detailed information about molecular structure and concentration. Various spectroscopic methods are employed to follow the transformations initiated by trimethyloxonium (B1219515) hexafluorophosphate (B91526).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules in solution. It is widely used to characterize the products formed from reactions with trimethyloxonium hexafluorophosphate.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the addition of a methyl group to a substrate. The appearance of a new signal in the ¹H NMR spectrum, typically a singlet integrating to three protons, and a corresponding new signal in the ¹³C NMR spectrum, are indicative of successful methylation. Chemical shift data provide information about the electronic environment of the newly introduced methyl group and any changes to the substrate's backbone. For instance, in the methylation of an amide to form an imidate salt, characteristic shifts in the signals corresponding to the carbons and protons near the reaction center are observed. rsc.orgscispace.com A rapid injection NMR technique can even be used to observe unstable intermediates with short half-lives that may be involved in these reactions. scispace.com

¹⁹F and ³¹P NMR: When this compound is used in reactions involving fluorine- or phosphorus-containing compounds, ¹⁹F and ³¹P NMR spectroscopy become particularly valuable. ¹⁹F NMR is used to monitor the hexafluorophosphate (PF₆⁻) counter-ion, ensuring its integrity throughout the reaction or detecting any potential side reactions. ³¹P NMR is essential for studying the methylation of organophosphorus compounds, such as phosphonic acids. researchgate.netosti.gov The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and bonding environment, and a distinct downfield or upfield shift upon methylation provides clear evidence of the reaction's progress and the structure of the resulting phosphonate ester. researchgate.net

NucleusApplication in this compound ReactionsTypical Observation
¹H Detection of the introduced methyl group.New singlet signal integrating to 3 protons.
¹³C Confirmation of methylation and structural changes to the substrate.New signal for the methyl carbon; shifts in adjacent carbon signals.
¹⁹F Monitoring the PF₆⁻ counter-ion.Signal corresponding to the hexafluorophosphate anion.
³¹P Characterization of methylated organophosphorus products.Significant chemical shift change upon conversion of a phosphonic acid to its methyl ester.

Mass Spectrometry Techniques (e.g., ESI-TOF)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of reaction products and obtaining information about their elemental composition. It is frequently used to confirm the successful methylation of a substrate by this compound.

Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry is particularly useful for analyzing the ionic products often formed in these reactions. It allows for the gentle ionization of molecules, preserving the structure of the product, and provides highly accurate mass measurements, which aids in formula determination. However, for neutral products formed after a work-up procedure, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method. nih.govnih.govosti.gov In this technique, the reaction mixture is separated by gas chromatography, and the components are subsequently ionized and detected by the mass spectrometer. The resulting mass spectrum provides the molecular weight of the methylated product, and its fragmentation pattern can offer further structural confirmation. osti.govosti.gov For example, the analysis of methylated chlorophenols by GC-MS shows distinct molecular ion peaks corresponding to the addition of a CH₂ group (14 Da) to the parent phenol. nih.govnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. It is particularly effective for monitoring the progress of a reaction in real-time. researchgate.netresearchgate.net By tracking the disappearance of a reactant's characteristic absorption band or the appearance of a product's band, one can follow the conversion. youtube.comnih.gov

In reactions involving this compound, IR spectroscopy can be used to monitor the methylation of specific functional groups. For example, in the conversion of a carboxylic acid to a methyl ester, one would observe the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretch at a slightly different frequency for the ester, along with new C-O stretching bands.

Functional Group TransformationReactant IR Absorption Band (Approx. cm⁻¹)Product IR Absorption Band (Approx. cm⁻¹)
Carboxylic Acid → Methyl Ester3300-2500 (broad O-H), ~1710 (C=O)~1740 (C=O), ~1250-1000 (C-O)
Phenol → Methyl Ether3600-3200 (broad O-H)~2950, 2850 (C-H of CH₃), ~1250 (asym. C-O-C)
Amide → Imidate Salt~1650 (C=O, Amide I)~1680 (C=N⁺)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is primarily used to study reaction kinetics when either a reactant or a product contains a chromophore (a light-absorbing group). researchgate.netresearchgate.net

The rate of a reaction can be determined by monitoring the change in absorbance at a specific wavelength over time. thermofisher.com According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. thermofisher.com If, for example, this compound is used to methylate a colored organic dye, the reaction progress can be followed by the decrease in the absorbance of the reactant's characteristic wavelength or the increase in absorbance at the product's maximum absorption wavelength. nih.gov This data allows for the determination of reaction order and the rate constant. thermofisher.com

Chromatographic and Separation Methodologies

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are vital for purifying reaction products and for analyzing complex mixtures, such as polymers.

Gel Permeation Chromatography (GPC) for Polymer Analysis

When this compound is used as a cationic initiator for ring-opening polymerization (e.g., of cyclic ethers like tetrahydrofuran), Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the resulting polymer. ufl.edulcms.cz

GPC separates molecules based on their hydrodynamic volume, or size in solution. ufl.edu The sample is passed through a column packed with porous gel beads. Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. ufl.edu By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution (MWD) of the sample can be determined. semanticscholar.org Key parameters obtained from GPC analysis include:

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Polydispersity Index (PDI) or Dispersity (Đ): The ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A value close to 1.0 indicates a narrow distribution, which is often a sign of a well-controlled ("living") polymerization.

ParameterDescriptionSignificance in Polymerization Analysis
Mₙ Statistical average molecular weight based on the number of molecules.Relates to properties like colligative properties.
Mₙ Statistical average molecular weight based on the weight of molecules.Relates to bulk properties like viscosity and toughness.
Đ (PDI) Ratio of Mₙ to Mₙ, indicating the breadth of the MWD.A low value (close to 1.0) suggests a controlled polymerization process.

Ion Chromatography for Purity and Composition Assessment

Ion chromatography (IC) is a powerful and essential technique for evaluating the purity of this compound and for monitoring the composition of reaction mixtures in which it is a reagent. The primary focus of IC analysis in this context is the hexafluorophosphate anion (PF₆⁻) and its potential hydrolysis products. The trimethyloxonium cation is highly reactive and would decompose under typical IC conditions; therefore, the analysis centers on the anionic species present in the salt.

The stability of the hexafluorophosphate anion is a critical factor in the utility of this compound as a methylating agent. However, in the presence of nucleophiles, especially water, PF₆⁻ can undergo hydrolysis to form a series of fluoride and phosphate-containing species. A key study on the hydrolysis of hexafluorophosphate salts identified fluoride (F⁻), monofluorophosphate (HPO₃F⁻), difluorophosphate (PO₂F₂⁻), and phosphate (HPO₄²⁻) as the primary degradation products in aqueous solutions. The relative amounts of these impurities can significantly impact the properties and reactivity of the trimethyloxonium salt.

For the separation and quantification of hexafluorophosphate and its hydrolysis products, a common approach involves the use of an anion-exchange column, such as a Dionex IonPac AS14A or AS22, coupled with a conductivity detector. nih.govresearchgate.net The mobile phase, or eluent, is typically a buffered aqueous solution, for instance, a mixture of potassium bicarbonate (KHCO₃) and potassium carbonate (K₂CO₃). researchgate.net In some applications, an organic modifier like acetonitrile is added to the eluent to optimize the separation of various anions. nih.gov

The successful application of ion chromatography for the analysis of ionic liquids containing hexafluorophosphate has been demonstrated, showcasing the technique's ability to simultaneously determine the primary anion and trace anionic impurities. nih.govthermofisher.com These methods exhibit excellent linearity and low detection limits, often in the parts-per-million (ppm) or even parts-per-billion (ppb) range, making IC an indispensable tool for quality control in the synthesis and handling of this compound. nih.govthermofisher.com

Table 1: Typical Analytes and Conditions for Ion Chromatography of Hexafluorophosphate-Containing Samples

AnalyteTypical ColumnEluent CompositionDetection Method
Hexafluorophosphate (PF₆⁻)Dionex IonPac AS22Carbonate-acetonitrileSuppressed Conductivity
Fluoride (F⁻)Dionex IonPac AS14AKHCO₃/K₂CO₃Suppressed Conductivity
Difluorophosphate (PO₂F₂⁻)Dionex IonPac AS14AKHCO₃/K₂CO₃Suppressed Conductivity
Monofluorophosphate (HPO₃F⁻)Dionex IonPac AS14AKHCO₃/K₂CO₃Suppressed Conductivity
Phosphate (HPO₄²⁻)Dionex IonPac AS14AKHCO₃/K₂CO₃Suppressed Conductivity

Crystallographic Analysis for Structural Elucidation

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of crystalline solids. This data is fundamental to understanding the nature of the bonding and the spatial arrangement of atoms within the trimethyloxonium cation and its interaction with the hexafluorophosphate anion.

The C-O-C bond angles in the triethyloxonium (B8711484) cation were found to be in the range of 109.4° to 115.5°, which are close to the ideal tetrahedral angle of 109.5°. wikipedia.org The average C-O bond distance was determined to be 1.49 Å. wikipedia.org It is reasonable to expect that the trimethyloxonium cation in this compound would exhibit a similar pyramidal geometry with comparable bond lengths and angles.

The hexafluorophosphate anion is known to have an octahedral geometry, with the phosphorus atom at the center and the six fluorine atoms at the vertices. X-ray diffraction studies of various salts containing the hexafluorophosphate anion consistently show this octahedral arrangement. The interaction between the trimethyloxonium cation and the hexafluorophosphate anion in the crystal lattice is expected to be primarily electrostatic in nature.

Table 2: Expected Structural Parameters for this compound Based on Analogue Data

Structural FeatureParameterExpected Value/Geometry
Trimethyloxonium CationGeometry around OxygenPyramidal
C-O-C Bond Angle~109.5°
C-O Bond Length~1.49 Å
Hexafluorophosphate AnionGeometry around PhosphorusOctahedral
P-F Bond LengthConsistent with known PF₆⁻ structures

Viii. Emerging Research Frontiers and Future Perspectives

Novel Applications in Catalysis and Materials Science

The development of new catalytic systems and advanced materials is a primary focus of current research involving onium salts. These efforts aim to harness their electrophilic nature and ionic properties to drive challenging chemical transformations and create materials with tailored functionalities.

Photopolymerization, a process that uses light to initiate polymerization reactions, is crucial in various industries, including coatings, adhesives, and 3D printing. Onium salts, particularly iodonium and sulfonium salts, have emerged as highly efficient photoinitiators for cationic polymerization. These compounds generate strong Brønsted acids upon irradiation, which can initiate the polymerization of monomers like epoxides and vinyl ethers.

While trimethyloxonium (B1219515) hexafluorophosphate (B91526) is a powerful methylating agent, its direct application as a photoinitiator is not as extensively documented as that of iodonium and sulfonium salts. However, the underlying principle of generating a reactive cationic species suggests potential for the development of new oxonium salt-based photoinitiators. Research in this area is focused on synthesizing onium salt derivatives with tailored light-absorbing properties and enhanced quantum yields for acid generation. The goal is to develop initiators that are sensitive to a broader range of wavelengths, including visible light, which would offer greater control and energy efficiency in photopolymerization processes.

Table 1: Comparison of Onium Salt Types in Photopolymerization
Onium Salt TypeCation StructureTypical AnionKey Features in Photopolymerization
IodoniumAr₂I⁺PF₆⁻, SbF₆⁻High efficiency, broad UV absorption
SulfoniumAr₃S⁺, R₃S⁺PF₆⁻, SbF₆⁻High thermal stability, good for hybrid systems
OxoniumR₃O⁺PF₆⁻, BF₄⁻Strong alkylating agent, potential for acid generation

Asymmetric catalysis, which enables the synthesis of single-enantiomer chiral molecules, is of paramount importance in the pharmaceutical and fine chemical industries. A significant area of research is the development of recyclable catalysts to improve the sustainability of these processes. One promising approach involves immobilizing chiral catalysts on solid supports or in ionic liquids.

Chiral ionic-liquid-supported ligands combine the catalytic activity of a chiral molecule with the unique properties of ionic liquids, such as low volatility and tunable solubility. While much of the research has focused on catalysts based on imidazolium and pyridinium ionic liquids, there is growing interest in exploring other onium salt structures. The development of chiral ligands appended with oxonium salt moieties, such as derivatives of trimethyloxonium hexafluorophosphate, could lead to a new class of catalysts for asymmetric transformations. These catalysts could potentially be recycled through simple extraction or precipitation, making the synthetic process more economical and environmentally friendly. Research in this domain focuses on designing and synthesizing novel chiral ligands that can be effectively supported by onium salts without compromising their catalytic activity and enantioselectivity. researchgate.netrsc.org

Interdisciplinary Research with this compound

The unique properties of this compound are also paving the way for its use in interdisciplinary research, bridging the gap between traditional chemistry and other scientific fields.

"Ioliomics" is an emerging field dedicated to the comprehensive study of ions in liquid phases and the fundamental properties of ionic interactions in chemical and biological systems. nih.gov This field recognizes that the behavior of ionic compounds can change dramatically upon dissolution, with solvent-solute interactions playing a critical role. nih.gov

This compound serves as an excellent model compound for ioliomics studies. Its simple, well-defined ionic structure allows researchers to investigate the intricate interplay between the trimethyloxonium cation, the hexafluorophosphate anion, and solvent molecules. By studying the dynamics and thermodynamics of these interactions, scientists can gain fundamental insights into ion pairing, solvation, and transport phenomena in non-aqueous solutions. This knowledge is crucial for a wide range of applications, from designing better electrolytes for batteries to understanding the role of ions in biological processes.

Porphyrins and related macrocyclic compounds, known as porphyrinoids, are versatile ligands in coordination chemistry and play vital roles in biological systems, most notably as the core of heme in hemoglobin. The field of organometallic chemistry has seen increasing interest in merging the rich coordination chemistry of porphyrins with the unique reactivity of organometallic complexes. nih.govuu.nl This involves attaching organometallic fragments to the periphery of the porphyrin macrocycle, creating novel structures with interesting electronic and catalytic properties. uu.nl

While direct studies involving the reaction of this compound with porphyrinoids are not yet widespread, this represents a fertile ground for future research. As a potent electrophile, this compound could potentially be used to alkylate peripheral functional groups on a porphyrin ring or to interact with the metal center in a metalloporphyrin. Such studies could lead to the synthesis of novel porphyrin-based materials for applications in catalysis, sensing, and photodynamic therapy. This integration of onium salt chemistry with porphyrinoid chemistry exemplifies the kind of interdisciplinary research that can open up new avenues in materials science and organometallic chemistry.

Green Chemistry and Sustainable Synthesis Considerations

In recent years, the principles of green chemistry have become a guiding force in the development of new chemical processes. This includes a focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

The synthesis and application of this compound can be evaluated using various green chemistry metrics, such as Atom Economy and the Environmental Factor (E-Factor). wikipedia.org While the compound is a highly effective reagent, its synthesis often involves hazardous materials and solvents. Future research in this area will likely focus on developing more sustainable synthetic routes to this compound and other onium salts. This could involve the use of greener solvents, catalytic methods to replace stoichiometric reagents, and processes that minimize the generation of waste.

Furthermore, the use of this compound in catalysis, as discussed in the context of chiral ionic-liquid-supported ligands, aligns with the principles of green chemistry by enabling the recovery and reuse of valuable catalysts. As the demand for more sustainable chemical manufacturing grows, the development of greener synthetic methods for and applications of this compound will be a key research frontier.

Table 2: Green Chemistry Metrics for Chemical Processes
MetricDescriptionRelevance to this compound
Atom EconomyA measure of the efficiency with which atoms from the reactants are incorporated into the desired product.Evaluating the efficiency of synthetic routes to the compound.
E-Factor (Environmental Factor)The mass ratio of waste to the desired product. wikipedia.orgAssessing the overall environmental impact of the synthesis and application of the compound. wikipedia.org
Reaction Mass EfficiencyThe percentage of the mass of the reactants that ends up in the desired product.A more comprehensive measure of the "greenness" of a reaction involving the compound.
Process Mass Intensity (PMI)The total mass of materials used (reactants, solvents, reagents) to produce a certain mass of product.Evaluating the overall sustainability of a process utilizing the compound.

Optimization of Synthesis for Reduced Environmental Impact

Traditional stoichiometric methods for preparing trimethyloxonium salts, often referred to as Meerwein's salts, typically rely on hazardous and moisture-sensitive reagents and can generate significant waste. Modern research is focused on developing catalytic methods that generate these powerful electrophilic methylating agents in situ, thereby reducing environmental impact and improving process efficiency.

A significant advancement in this area is the catalytic generation of Meerwein's salt-type oxonium ions for use in reactions like Friedel-Crafts C-H methylation. nih.govresearchgate.net One innovative protocol utilizes counteranion-stabilized silylium ions to activate methanol, a readily available and relatively green solvent and reagent, forming the active methylating species in the reaction mixture. researchgate.net This catalytic approach offers several advantages over classical methods:

Milder Conditions: The silylated methyloxonium ions generated are more powerful electrophiles than their protonated counterparts, enabling reactions to proceed at lower temperatures. researchgate.net

Catalyst Regeneration: The catalytic cycle can be sustained by using a tetraorganosilane additive which acts as a "proton-into-silylium ion" generator, ensuring the continuous formation of the active methylating agent. nih.govresearchgate.net

This strategy represents a paradigm shift from preparing and isolating the reactive salt to generating it on demand within the reaction vessel, minimizing waste and handling of hazardous materials.

Table 1: Comparison of Synthetic Approaches for Oxonium Salt Methylation

Feature Traditional Stoichiometric Method Catalytic In Situ Generation
Reagent Pre-formed Trimethyloxonium Salt Methanol
Promoter Not Applicable (Reagent is the promoter) Silylium Ion Catalyst
Byproducts Stoichiometric salt decomposition products Catalytic amounts of byproducts from cycle
Conditions Often cryogenic temperatures required for storage Lower reaction temperatures possible

| Environmental Impact | Higher waste generation, use of hazardous precursors | Reduced waste, use of greener reagents |

Application in Sustainable Biomass-Derived Chemical Transformations

The global shift towards a bio-based economy has spurred research into the efficient conversion, or valorization, of biomass into valuable chemicals and fuels. Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, is the most abundant renewable carbon source. The complex and robust nature of these biopolymers, however, presents a significant challenge for their conversion.

The powerful electrophilic nature of this compound and related Meerwein's salts makes them promising reagents for facilitating the breakdown and functionalization of biomass components.

Cellulose Etherification: Cellulose is a polymer of glucose characterized by a high density of hydroxyl groups, which form a strong hydrogen-bonding network, rendering it insoluble and difficult to process. Etherification of these hydroxyl groups can disrupt this network, improving solubility and modifying the material's properties for applications ranging from bioplastics to food thickeners. ekb.egnih.gov

This compound offers a powerful tool for methylation (a type of etherification) under conditions that can be milder than those required by traditional reagents. orgsyn.org Homogeneous etherification in suitable solvent systems could lead to more uniform substitution patterns and tailored properties of the resulting cellulose ethers. nih.gov

Lignin Depolymerization: Lignin is a complex aromatic biopolymer that constitutes a significant portion of lignocellulosic biomass and is currently an underutilized byproduct of the paper and bioethanol industries. nih.gov Its valorization into aromatic platform chemicals is a key goal for creating a sustainable biorefinery. nih.govrsc.org A major challenge in lignin depolymerization is preventing the re-condensation of reactive intermediates. nih.gov

Methylation of the free phenolic hydroxyl groups in lignin using a potent agent like this compound could serve as a "capping" strategy. This modification can prevent undesired repolymerization reactions during catalytic depolymerization processes, potentially leading to higher yields of valuable monomeric aromatic compounds. nih.govresearchgate.net

Table 2: Potential Applications in Biomass Transformation

Biomass Component Transformation Role of this compound Desired Outcome
Cellulose Etherification Methylation of hydroxyl groups Increased solubility, modified material properties ekb.egnih.gov

| Lignin | Depolymerization | Capping of phenolic hydroxyl groups | Prevention of re-condensation, higher monomer yields nih.govresearchgate.net |

The exploration of potent alkylating agents like this compound in biorefinery contexts is still an emerging field. Future research will likely focus on integrating these reagents into efficient, one-pot processes and developing recyclable or catalytic systems to enhance the economic and environmental viability of biomass conversion. rsc.org

Q & A

Q. What are the recommended laboratory methods for synthesizing Trimethyloxonium hexafluorophosphate?

this compound is synthesized via metathesis reactions. A standard method involves reacting trimethyloxonium salts (e.g., trimethyloxonium tetrafluoroborate) with silver hexafluorophosphate in anhydrous dichloromethane at 0–5°C. The reaction precipitates silver tetrafluoroborate, leaving the product in solution. Key considerations include:

  • Anhydrous conditions : Moisture induces PF6− hydrolysis, requiring rigorously dried solvents and inert atmospheres (glovebox or Schlenk line) .
  • Reaction monitoring : 31P NMR confirms counterion exchange (PF6− resonance at ~−144 ppm vs. BF4− at ~−4 ppm).
  • Purification : Crystallization from cold acetonitrile or ethyl acetate yields high-purity product .

Q. What safety protocols are critical when handling this compound?

Safety measures align with hexafluorophosphate salts and alkylating agents:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 mask) is required if airborne particulates form .
  • Ventilation : Use fume hoods to avoid inhaling decomposition products (e.g., HF).
  • Spill management : Neutralize with calcium carbonate or sodium bicarbonate, collect residues in sealed containers, and dispose as hazardous waste .

Q. How should this compound be stored to ensure stability?

  • Temperature : Store at −20°C in airtight, moisture-resistant containers (e.g., glass vials with PTFE-lined caps).
  • Desiccation : Include silica gel packs or molecular sieves to absorb residual moisture.
  • Solvent compatibility : For long-term stability, store in dry acetonitrile or dichloromethane .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

Discrepancies often arise from environmental factors:

  • Moisture sensitivity : Conduct Karl Fischer titration to quantify water content in batches. Hydrolysis rates increase exponentially above 0.1% H2O .
  • Temperature effects : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (typically >100°C).
  • Analytical cross-validation : Compare 19F NMR (PF6− integrity) and ion chromatography (free phosphate/fluoride levels) across studies .

Q. What experimental design principles optimize this compound in methylation reactions?

  • Solvent selection : Use aprotic solvents (e.g., dry DCM, THF) to stabilize the oxonium ion. Polar solvents like acetonitrile enhance electrophilicity but require stricter dryness .
  • Catalytic systems : Pair with non-nucleophilic bases (e.g., 2,6-lutidine) to scavenge protons and prevent side reactions.
  • Biphasic catalysis : Immobilize the reagent in ionic liquids (e.g., [BMIM][PF6]) for easier product separation and reduced decomposition .

Q. How does this compound interact with moisture, and what analytical methods detect decomposition?

  • Hydrolysis mechanism : PF6− slowly hydrolyzes to PO43− and HF in acidic or aqueous conditions. Trimethyloxonium ion reacts violently with water, releasing methane .
  • Detection methods :
    • 19F NMR : Loss of PF6− signal (−144 ppm) and emergence of free F− (−120 ppm).
    • Ion-selective electrodes : Quantify fluoride release over time.
    • pH monitoring : Sudden acidity spikes indicate HF formation .

Q. What strategies mitigate risks when scaling up reactions involving this compound?

  • Small-batch testing : Conduct DSC (differential scanning calorimetry) to assess exothermic decomposition risks.
  • Inert atmosphere : Use nitrogen or argon blankets to exclude moisture and oxygen.
  • Quenching protocols : Pre-plan neutralization steps with excess NaHCO3 or Ca(OH)2 to manage accidental releases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.